Compound Description: This compound is a benzamide derivative featuring a benzothiazole moiety and a phenylsulfamoyl group attached to the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase, an enzyme involved in glucose metabolism. []
Relevance: This compound shares the core structure of N-benzothiazol-2-yl benzamide with the target compound, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The key structural difference lies in the presence of a phenylsulfamoyl substituent at the 3-position of the benzamide ring, which is absent in the target compound. []
Compound Description: Similar to the previous compound, this molecule belongs to the N-benzothiazol-2-yl benzamide class. It features a 2-chloro-4-nitrophenylsulfamoyl group substituted on the benzamide ring. This compound was also synthesized and evaluated for its potential as a human glucokinase activator. []
Compound Description: This compound is another member of the N-benzothiazol-2-yl benzamide family, containing a benzylsulfamoyl group at the 3-position of the benzamide ring. This compound was part of a series designed and synthesized for their potential as human glucokinase activators. []
Relevance: The compound shares the N-benzothiazol-2-yl benzamide core structure with N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The primary structural difference lies in the benzylsulfamoyl substituent at the 3-position of the benzamide ring, which is not present in the target compound. []
Compound Description: This compound, a derivative of N-benzothiazol-2-yl benzamide, possesses a butylsulfamoyl group at the 3-position of the benzamide ring. This compound was synthesized and evaluated for its ability to activate human glucokinase. []
Relevance: This compound shares the common N-benzothiazol-2-yl benzamide framework with the target compound, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The main structural variation is the butylsulfamoyl substituent on the benzamide ring, which contrasts with the 4-methyl group in the target compound. []
Compound Description: This compound, a member of the N-benzothiazol-2-yl benzamide class, features a methylsulfamoyl group at the 3-position of the benzamide ring. It was included in a series of compounds designed and synthesized as potential human glucokinase activators. []
Relevance: The compound shares the core N-benzothiazol-2-yl benzamide structure with N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The key distinction lies in the presence of a methylsulfamoyl group at the 3-position of the benzamide ring, in contrast to the 4-methyl group present in the target compound. []
Compound Description: This N-benzothiazol-2-yl benzamide derivative incorporates a 2-methylphenylsulfamoyl substituent on the benzamide ring. It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []
Compound Description: This compound, a benzamide derivative, belongs to the N-benzothiazol-2-yl benzamide family and carries a 4-bromophenylsulfamoyl group at the 3-position of the benzamide ring. It was among a series of compounds explored for their potential to activate human glucokinase. []
Relevance: This compound shares the fundamental N-benzothiazol-2-yl benzamide scaffold with N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The primary structural difference lies in the 4-bromophenylsulfamoyl substituent on the benzamide ring, in contrast to the 4-methyl substituent found in the target compound. []
Compound Description: This N-benzothiazol-2-yl benzamide derivative is characterized by a 4-nitrophenylsulfamoyl group attached to the benzamide ring. The compound was synthesized and evaluated as part of a study focusing on the development of new human glucokinase activators. []
Relevance: This compound and N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide belong to the same N-benzothiazol-2-yl benzamide class. The key structural difference is the presence of a 4-nitrophenylsulfamoyl substituent at the 3-position of the benzamide ring in this compound, unlike the 4-methyl group in the target compound. []
Compound Description: This compound is a member of the N-benzothiazol-2-yl benzamide family, featuring a 4-methylphenylsulfamoyl group at the 3-position of the benzamide ring. It was synthesized and evaluated as a potential activator of human glucokinase. []
Relevance: This compound exhibits a close structural resemblance to N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide, both sharing the N-benzothiazol-2-yl benzamide core. The key structural distinction lies in the presence of a 4-methylphenylsulfamoyl group at the 3-position of the benzamide ring, in contrast to the 4-methyl group directly attached to the benzamide ring in the target compound. []
Compound Description: This compound is a derivative of N-benzothiazol-2-yl benzamide, incorporating a propylsulfamoyl substituent at the 3-position of the benzamide ring. It was investigated as a potential human glucokinase activator. []
Relevance: The compound shares the N-benzothiazol-2-yl benzamide core structure with N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The main structural distinction lies in the propylsulfamoyl substituent at the 3-position of the benzamide ring, as opposed to the 4-methyl group directly attached to the benzamide ring in the target compound. []
Compound Description: This compound represents a class of heterocyclic compounds synthesized from N-aryl-N-(4,5-dihydro-1H-imidazol-2-yl)hydroxylamines and carbon disulfide. These compounds are characterized by the presence of both benzothiazole and imidazolidinethione rings. []
Relevance: This compound shares the 1,3-benzothiazol-2-yl moiety with the target compound, N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide. The presence of this shared moiety suggests potential synthetic routes and shared chemical properties. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.